molecular formula C14H12O2 B1584696 p-Tolyl benzoate CAS No. 614-34-6

p-Tolyl benzoate

Cat. No.: B1584696
CAS No.: 614-34-6
M. Wt: 212.24 g/mol
InChI Key: LLRZUDIHEZXFGV-UHFFFAOYSA-N
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Description

p-Tolyl benzoate, also known as benzoic acid, 4-methylphenyl ester, is an organic compound with the molecular formula C14H12O2. It is a white crystalline solid that is often used in organic synthesis and various industrial applications. The compound is characterized by the presence of a benzoate group attached to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl benzoate can be synthesized through the esterification of benzoic acid with p-cresol (4-methylphenol). The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzoic acid with p-cresol in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is then separated and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield benzoic acid and p-cresol.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Hydrolysis: Benzoic acid and p-cresol.

    Reduction: p-Tolyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

p-Tolyl benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis and as a model compound for understanding esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for the controlled release of active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.

    Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and as a solvent.

    Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis and as a plasticizer.

Uniqueness of p-Tolyl Benzoate: this compound is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other benzoate esters. The methyl group in the p-tolyl moiety enhances the compound’s hydrophobicity and influences its reactivity in substitution reactions.

Properties

IUPAC Name

(4-methylphenyl) benzoate
Source PubChem
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InChI

InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZUDIHEZXFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060632
Record name p-Tolyl benzoate
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-34-6
Record name 4-Methylphenyl benzoate
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Record name p-Cresol benzoate
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Record name p-Tolyl benzoate
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Record name Benzoic acid, 4-methylphenyl ester
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Record name P-CRESOL BENZOATE
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Synthesis routes and methods I

Procedure details

A mixture of 65.0 g (0.60 mol) of p-cresol, 92.7 g (0.66 mol) of benzoyl chloride and 6 mL of anhydrous pyridine was refluxed for 1.5 hr and then added to 600 mL of 2% hydrochloric acid. The product was extracted with 2×100 mL of diethyl ether, the combined extract was washed by 2% NaOH, then dried over Na2SO4, and evaporated to dryness. Drying of the residue in vacuum gave 117 g (92%) of p-tolyl benzoate (bp 127-135° C./25 mm Hg). A mixture of 117 g (0.552 mol) of p-tolyl benzoate and 92.0 (0.689 mol) of AlCl3 was slowly heated to 120-125° C. This mixture was stirred for 1 hr, and then 1000 mL of 2M HCl was added at 0° C. The product was extracted with 3×200 mL of diethyl ether, the combined extracts dried over Na2SO4 and then evaporated to dryness. This procedure gave 116 g (99%) of the 31 which was further used without an additional purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The synthesis of this compound proceeded in the same fashion as in Example 1 using 21.63 g (0.20 mol) of p-cresol, 22.26 g (0.22 mol) of triethylamine and 28.11 g (0.20 mol) of benzoyl chloride. The product amounted to 39.95 g, m.p. 66°-69° C.
Quantity
21.63 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylphenyl benzoate?

A1: The molecular formula of 4-Methylphenyl benzoate is C14H12O2, and its molecular weight is 212.24 g/mol. [, , , ]

Q2: Are there any notable structural similarities between 4-Methylphenyl benzoate and other aryl benzoates?

A2: Yes, the crystal structure of 4-Methylphenyl benzoate closely resembles that of phenyl benzoate, 4-methylphenyl 4-methylbenzoate, and other aryl benzoates, exhibiting similar bond parameters. [, , , , ]

Q3: What is the dihedral angle between the phenyl and benzoyl rings in 4-Methylphenyl benzoate?

A3: The dihedral angle between the two aromatic rings in the crystal structure of 4-Methylphenyl benzoate is 63.57(5)°. []

Q4: Does the methyl group in 4-Methylphenyl benzoate exhibit any interesting structural features?

A4: In the crystal structure of phenyl 4-methylbenzoate (an isomer of 4-Methylphenyl benzoate), the methyl group displays orientational disorder. []

Q5: How does 4-Methylphenyl benzoate react in acidic conditions?

A5: In acidic environments, 4-Methylphenyl benzoate undergoes a rapid retro-Fries rearrangement, yielding 4-methylphenol and benzoic acid. This reaction suggests a dissociation-recombination mechanism with the potential for trapping the released benzoyl cation. [, ]

Q6: Can 4-Methylphenyl benzoate undergo a photochemical Fries rearrangement?

A6: Studies on related compounds, like 4-methylphenyl acetate, suggest that a photochemical Fries rearrangement might occur, potentially proceeding through a 4-acyl-4-methylcyclohexa-2,5-dienone intermediate. [, ]

Q7: How does 4-Benzoyl-4-methylcyclohexa-2,5-dienone, a precursor to 4-Methylphenyl benzoate, react with nucleophiles?

A7: 4-Benzoyl-4-methylcyclohexa-2,5-dienone undergoes hydrolysis in water, producing 4-methylphenol and benzoic acid. This reaction exhibits proton, water, and hydroxide ion catalysis, indicating a mechanistic similarity to benzaldehyde hemiacetal cleavage. []

Q8: What are the products when 4-Benzoyl-4-methylcyclohexa-2,5-dienone reacts with dialkyl amines?

A8: Reactions with dialkyl amines yield a mixture of 4-methylphenyl benzoate and 4-methylphenol alongside N,N-dialkylbenzamide. The proposed mechanism involves an initial amine-induced rearrangement to 4-methylphenyl benzoate, followed by amine cleavage to the phenol and amide. []

Q9: Has 4-Methylphenyl benzoate been explored as a chiral stationary phase in HPLC?

A9: Yes, a cellulose tris(4-methylphenyl benzoate) ester, commercially available as Chiralcel OJ, has been successfully used as a chiral stationary phase for separating enantiomers of compounds such as thalidomide and aminoglutethimide. [, , ]

Q10: What factors influence the enantiomeric resolution using Chiralcel OJ?

A10: Factors such as mobile phase composition (e.g., hexane-ethanol or hexane-2-propanol ratios) and column temperature affect the retention and enantioselectivity of compounds separated using the Chiralcel OJ stationary phase. []

Q11: Can FDLD (fluorescence-detected linear dichroism) be used to study 4-Methylphenyl benzoate?

A11: Yes, FDLD has been successfully employed to analyze 4-Methylphenyl benzoate oriented on stretched oxidized polyethylene film. This technique reveals information about the spectral properties, orientation, and immediate environment of the molecule. []

Q12: Have any computational studies been conducted on 4-Methylphenyl benzoate or related aryl benzoates?

A12: While specific studies on 4-Methylphenyl benzoate are limited in the provided research, computational analyses on related aryl benzoates and their metal complexes provide insights into their structural features, electronic properties, and reactivity. [, , ]

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